2-{2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone
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Overview
Description
2-{2-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an oxadiazole ring, and a morpholine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the morpholine moiety is incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{2-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the morpholine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{2-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-(4-Chlorophenoxy)-2-chlorophenyl)ethanone: An intermediate used in the synthesis of agrochemicals.
(4-Chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl): A reagent used in cobalt-catalyzed radical hydroacylation of alkenes.
Uniqueness
2-{2-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE stands out due to its combination of a chlorophenyl group, an oxadiazole ring, and a morpholine moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H18ClN3O4 |
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Molecular Weight |
399.8 g/mol |
IUPAC Name |
2-[2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C20H18ClN3O4/c21-15-5-3-4-14(12-15)20-22-19(23-28-20)16-6-1-2-7-17(16)27-13-18(25)24-8-10-26-11-9-24/h1-7,12H,8-11,13H2 |
InChI Key |
QWSBCDFZASJMPU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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